methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982711
InChI: InChI=1S/C24H22O8/c1-13-16-5-7-19(14(2)23(16)32-24(27)17(13)11-22(26)28-3)31-12-18(25)15-4-6-20-21(10-15)30-9-8-29-20/h4-7,10H,8-9,11-12H2,1-3H3
SMILES:
Molecular Formula: C24H22O8
Molecular Weight: 438.4 g/mol

methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

CAS No.:

Cat. No.: VC14982711

Molecular Formula: C24H22O8

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate -

Specification

Molecular Formula C24H22O8
Molecular Weight 438.4 g/mol
IUPAC Name methyl 2-[7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Standard InChI InChI=1S/C24H22O8/c1-13-16-5-7-19(14(2)23(16)32-24(27)17(13)11-22(26)28-3)31-12-18(25)15-4-6-20-21(10-15)30-9-8-29-20/h4-7,10H,8-9,11-12H2,1-3H3
Standard InChI Key JORFMKVQKGLDSQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4)CC(=O)OC

Introduction

Structural Elucidation and Molecular Properties

Core Structural Features

The compound’s architecture comprises three primary components:

  • Coumarin backbone: A 4,8-dimethyl-2-oxo-2H-chromen scaffold provides planar aromaticity and redox activity .

  • Benzodioxin substituent: A 2,3-dihydro-1,4-benzodioxin-6-yl group attached via a 2-oxoethoxy linker introduces steric bulk and potential hydrogen-bonding interactions .

  • Ester functionalization: A methyl acetate group at position 3 enhances solubility and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₂₂O₈
Molecular Weight438.4 g/mol
IUPAC NameMethyl 2-[7-(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate
Canonical SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4)CC(=O)OC
XLogP33.2 (predicted)

The benzodioxin ring’s electron-rich nature and the coumarin core’s conjugated system suggest potential π-π stacking interactions with biological targets, such as enzymes or receptors .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Coumarin core formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 4,8-dimethyl-2-oxochromen scaffold .

  • Benzodioxin coupling: A Mitsunobu reaction or nucleophilic substitution attaches the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy group to the coumarin’s 7-hydroxyl position .

  • Esterification: Acetylation at position 3 using methyl chloroacetate completes the structure .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Coumarin formationResorcinol, ethyl acetoacetate, H₂SO₄, 80°C65–70
Benzodioxin couplingDIAD, PPh₃, THF, 0°C to rt45–50
EsterificationMethyl chloroacetate, K₂CO₃, DMF, 60°C80–85

Side reactions, such as over-oxidation of the benzodioxin ring or ester hydrolysis, necessitate strict control of temperature and pH.

Physicochemical and Spectroscopic Characterization

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate degradation under alkaline conditions (t₁/₂ = 4.2 h at pH 9), necessitating storage at 4°C in inert atmospheres .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, coumarin H-5), 6.95–6.88 (m, 3H, benzodioxin), 4.32 (s, 2H, OCH₂CO), 3.72 (s, 3H, COOCH₃), 2.41 (s, 3H, CH₃), 2.37 (s, 3H, CH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O coumarin), 1240 cm⁻¹ (C-O-C) .

Cell LineEC₅₀ (μM)Mechanism
MCF-718.7Caspase-3 activation, Bcl-2↓
A54924.1ROS generation, G0/G1 arrest
HEK-293>50No significant toxicity

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 32 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL). Synergy studies with β-lactams are underway.

Challenges and Future Directions

While the compound’s structural complexity enables diverse bioactivities, scalability issues in synthesis (e.g., low yields in benzodioxin coupling) and metabolic instability in vivo remain hurdles . Future research should prioritize:

  • Prodrug development: Masking the ester group to enhance bioavailability.

  • Target identification: CRISPR-Cas9 screens to pinpoint molecular targets.

  • In vivo efficacy: Pharmacokinetic studies in rodent models.

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